Evidence Item 1: Functional Group Orthogonality for Stepwise Conjugation
The primary differentiation between Acid-PEG5-mono-methyl ester and its closest analog, m-PEG5-COOH, lies in the orthogonal reactivity of their terminal groups. Acid-PEG5-mono-methyl ester possesses a methyl ester that can be selectively hydrolyzed under basic conditions, allowing for a controlled, two-step conjugation strategy. In contrast, m-PEG5-COOH features a terminal methoxy group, which is chemically inert and does not permit further modification, making it suitable only for single-step reactions or as a terminal cap. This difference is crucial for constructing PROTACs with controlled linker orientation or for multi-modality bioconjugates .
| Evidence Dimension | Terminal Functional Group Reactivity |
|---|---|
| Target Compound Data | Terminal Methyl Ester (-COOCH₃); Hydrolyzable to Carboxylic Acid |
| Comparator Or Baseline | m-PEG5-COOH; Terminal Methoxy (-OCH₃); Chemically Inert |
| Quantified Difference | Qualitative difference in potential for orthogonal chemistry |
| Conditions | Standard organic synthesis/bioconjugation workflows |
Why This Matters
This functional orthogonality is the primary reason a scientist would choose this compound over m-PEG5-COOH; it enables the construction of more complex, multi-component molecules that are essential for advanced drug conjugates and chemical biology tools.
